
Fluorine
Overview
Description
Fluorine (CAS 7782-41-4) is the most electronegative element in the periodic table, with a molecular formula of F₂ and a unique identifier (InChI: PXGOKWXKJXAPGV-UHFFFAOYSA-N) . It is a pale yellow diatomic gas under standard conditions, known for its high reactivity and strong bond-forming capabilities, particularly with carbon, resulting in stable fluorinated compounds . This compound occurs naturally in minerals like fluorite (CaF₂) and cryolite (Na₃AlF₆) and is ubiquitously present in trace amounts in water, soil, and biological systems. For instance, normal milk contains 0.05–0.25 mg of this compound per liter, averaging 0.138 mg/L .
Historically, this compound's applications span from uranium enrichment (via uranium hexafluoride) to its critical role in pharmaceuticals and materials science . However, its reactivity necessitates careful handling due to hazards like acute toxicity and corrosiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorine is primarily produced through the electrolysis of potassium hydrogen fluoride (KHF₂) in anhydrous hydrogen fluoride (HF). This process involves the electrolytic oxidation of HF, which decomposes to form this compound gas at the anode and hydrogen gas at the cathode .
Industrial Production Methods: The industrial production of this compound typically involves the use of a molten mixture of potassium hydrogen fluoride and anhydrous hydrogen fluoride. The electrolysis process is carried out in specialized cells designed to handle the highly reactive and corrosive nature of this compound .
Chemical Reactions Analysis
Types of Reactions: Fluorine undergoes various types of chemical reactions, including:
Oxidation: this compound is a powerful oxidizing agent and can oxidize other elements and compounds.
Reduction: this compound itself is reduced when it gains electrons to form fluoride ions.
Substitution: this compound can replace other halogens in compounds through substitution reactions.
Common Reagents and Conditions: this compound reacts with a wide range of reagents, including metals, non-metals, and organic compounds. Common conditions for these reactions include ambient temperature and pressure, although some reactions may require specific catalysts or solvents .
Major Products: The major products formed from this compound reactions include various fluorides, such as hydrogen fluoride, sodium fluoride, and uranium hexafluoride. These products have significant industrial and scientific applications .
Scientific Research Applications
Medicinal Chemistry
Fluorine in Drug Design
This compound's incorporation into drug molecules has been shown to enhance biological activity and improve pharmacokinetic properties. Approximately 20% of commercially available pharmaceuticals contain this compound atoms. The strategic introduction of this compound can influence various parameters such as conformation, pKa, intrinsic potency, and membrane permeability .
Case Study: Fluoxetine and Atorvastatin
- Fluoxetine : An antidepressant that benefits from fluorination to enhance selectivity and reduce metabolic degradation.
- Atorvastatin : A cholesterol-lowering medication that utilizes this compound to improve efficacy and reduce side effects.
Table 1: Examples of Fluorinated Pharmaceuticals
Drug Name | Application | Key Benefit |
---|---|---|
Fluoxetine | Antidepressant | Enhanced selectivity |
Atorvastatin | Cholesterol-lowering | Improved efficacy |
Lansoprazole | Proton pump inhibitor | Reduced metabolic degradation |
Imaging Techniques
Positron Emission Tomography (PET)
This compound-18 is a positron-emitting isotope widely used in PET imaging. Its incorporation into radiopharmaceuticals allows for non-invasive imaging of metabolic processes in vivo. This application is pivotal in cancer diagnosis and monitoring treatment responses .
Industrial Applications
Nuclear Industry
This compound is essential in the production of uranium hexafluoride (UF6), which is critical for uranium enrichment processes in nuclear reactors. About 70-80% of this compound production is consumed in this sector .
Table 2: Industrial Uses of this compound
Application | Description |
---|---|
Uranium hexafluoride (UF6) | Used for uranium enrichment in nuclear reactors |
Sulfur hexafluoride (SF6) | Gaseous dielectric for electrical equipment |
Fluorinated refrigerants | Used in cooling systems due to low toxicity |
Materials Science
Fluoropolymers
Fluorinated compounds are utilized to produce various polymers known for their chemical resistance and thermal stability. Polytetrafluoroethylene (PTFE), commonly known as Teflon, is a prime example used in non-stick coatings and electrical insulation .
Environmental Applications
Per- and Polyfluoroalkyl Substances (PFAS)
While fluorinated compounds have beneficial applications, they also raise environmental concerns due to their persistence in the environment. Regulatory efforts are ongoing to manage PFAS contamination in water supplies .
Mechanism of Action
Fluorine is unique among the halogens due to its high electronegativity and reactivity. Compared to other halogens like chlorine, bromine, and iodine, this compound forms stronger bonds and exhibits different chemical behaviors . For example:
Chlorine: Less reactive than this compound and forms weaker bonds.
Bromine: Similar reactivity to chlorine but forms even weaker bonds.
Iodine: Least reactive among the halogens and forms the weakest bonds.
These differences make this compound particularly valuable in applications requiring high reactivity and strong bonding .
Comparison with Similar Compounds
Pharmaceutical Compounds
Fluorine's incorporation into pharmaceuticals enhances drug stability, bioavailability, and target affinity. Approximately 45% of U.S. FDA-approved small-molecule drugs (2018–2019) contain this compound, leveraging its ability to:
- Reduce basicity of adjacent amines, improving membrane permeability .
- Resist metabolic degradation via strong C-F bonds .
- Modulate conformational preferences through stereoelectronic effects .
Table 1: this compound in Pharmaceuticals
Industrial Fluorinated Compounds
Perfluorooctanoic acid (PFOA) and fluoropolymers dominate industrial applications due to their chemical inertness and thermal stability. However, PFOA's environmental persistence (half-life > 4 years in humans) and bioaccumulation in blood (up to 500 µg/L in exposed rats) raise significant ecological concerns . In contrast, hydroxyl-terminated liquid fluoroelastomers (HTLF) exhibit superior thermal decomposition rates (20% faster than solid fluoropolymers) while maintaining chemical resistance, making them ideal for aerospace seals .
Table 2: Industrial Fluorinated Compounds
Hydrogen Bonding and Electronic Effects
This compound substituents alter hydrogen bond (HB) strengths and electronic environments. In fluorinated amides, HB interaction energies decrease by 15–20% compared to non-fluorinated analogs due to reduced electron density at NH sites. NMR studies show this compound's inductive effects shift ¹H and ¹⁹F resonances, aiding in chiral discrimination .
Table 3: Hydrogen Bonding in Fluorinated vs. Non-Fluorinated Compounds
Compound | HB Energy (kcal/mol) | ¹H NMR Shift (ppm) | Reference |
---|---|---|---|
Non-fluorinated amide | 8.2 | 6.8 | |
Fluorinated amide | 6.5 | 7.2 |
Environmental and Toxicological Profiles
Endemic fluorosis in Southwest China (up to 8.4 mg/L F⁻ in drinking water) underscores this compound's dual role as essential micronutrient and toxin . Chronic exposure disrupts bone mineralization, while acute exposure to fluorinated gases causes pulmonary edema . Organofluorines like PFOA are linked to hepatotoxicity in rats (LD₅₀: 50–100 mg/kg) .
Biological Activity
Fluorine, a highly electronegative element, has gained significant attention in medicinal chemistry due to its unique properties that enhance the biological activity of various compounds. This article explores the biological activity of this compound, focusing on its role in drug development, metabolic stability, and its effects on human health.
1. Role of this compound in Drug Development
This compound substitution in organic molecules has been extensively investigated to improve their pharmacological properties. The incorporation of this compound can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
1.1 Metabolic Stability
The incorporation of this compound can significantly influence the metabolic pathways of drugs. For instance, the C–F bond is more resistant to oxidative metabolism compared to the C–H bond, making fluorinated compounds less susceptible to metabolic degradation. This property is particularly beneficial in drug design as it can enhance the bioavailability of therapeutics.
- Case Study: 5-Fluorobenzothiazole Derivatives
- The fluorinated derivative 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) demonstrated potent antitumor activity while exhibiting high metabolic stability. It was found that oxidative metabolism was effectively blocked by fluorination at the 6-position, confirming the critical role of this compound in maintaining drug efficacy .
1.2 Enhanced Biological Activity
This compound's influence extends beyond metabolic stability; it also enhances the biological activity of compounds through various mechanisms.
- Case Study: Antitubulin Agents
- Research on fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives revealed that introducing this compound at specific positions improved cytotoxicity against cancer cells. The derivatives exhibited low micromolar and sub-nanomolar growth inhibition, indicating that fluorination can significantly boost therapeutic potential .
2. This compound in Pharmaceuticals
The presence of this compound in pharmaceuticals has been linked to various beneficial effects:
- Increased Lipophilicity : Fluorination often increases a compound's lipophilicity, enhancing its ability to cross biological membranes and reach target sites.
- Improved Binding Affinity : Fluorinated compounds frequently exhibit stronger interactions with biological targets due to increased hydrogen bonding and van der Waals forces.
2.1 Examples of Fluorinated Drugs
3. Environmental and Health Implications
While this compound's role in enhancing drug efficacy is well-documented, concerns regarding its environmental impact and potential health risks have emerged.
3.1 Toxicity and Health Risks
Fluoride exposure has been linked to various health issues, including dental and skeletal fluorosis. Chronic exposure can lead to toxicity, necessitating careful monitoring of fluoride levels in pharmaceuticals and environmental sources.
- Case Study: Environmental Impact
4. Conclusion
This compound plays a pivotal role in enhancing the biological activity of compounds through improved metabolic stability and increased efficacy. Its incorporation into pharmaceuticals has revolutionized drug design, particularly in oncology and other therapeutic areas. However, the environmental implications and potential health risks associated with fluoride exposure warrant ongoing research and regulatory scrutiny.
Q & A
Q. How can researchers design experiments to assess fluorine's bioavailability and pharmacokinetics in pharmaceutical compounds?
Basic Research Question
To evaluate this compound's bioavailability, employ a combination of in vitro assays (e.g., solubility, permeability studies) and in vivo models (rodent pharmacokinetic studies). Analytical methods such as 19F NMR spectroscopy can track this compound-containing compounds in biological matrices, while liquid chromatography-mass spectrometry (LC-MS) quantifies metabolic stability . Ensure experimental controls account for this compound's electronegativity, which may influence hydrogen bonding and metabolic pathways . Validate methods using reference standards from agencies like the ATSDR or EPA to ensure reproducibility .
Basic Research Question
- Biomarkers : Measure fluoride in urine (spot or 24-hour samples) using ion-selective electrodes (ISE) or gas chromatography after derivatization .
- Quality Control : Follow protocols from the NTP or ATSDR , including calibration with NIST-traceable standards and blinding analysts to reduce bias .
- Confounding Factors : Adjust for dietary fluoride intake (e.g., tea, seafood) using regression models .
Advanced Consideration : For low-concentration detection (<0.1 ppm), use inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of 0.01 ppb .
Q. How can researchers address inconsistent epidemiological data on fluoride’s anticaries efficacy versus neurotoxic risks?
Advanced Research Question
- Study Design : Implement dose-response analyses stratified by age, exposure duration, and genetic polymorphisms (e.g., COMT gene variants affecting fluoride metabolism) .
- Data Harmonization : Use meta-regression to adjust for confounding variables (e.g., water hardness, socioeconomic status) across studies .
- Mechanistic Studies : Combine transcriptomics (e.g., RNA-seq of neuronal cells) with fluoride exposure levels to identify threshold effects .
Example : A 2024 study by Aziz777 found that fluoride’s benefits plateau at 0.7 ppm in water, while neurodevelopmental risks increase linearly above 1.5 ppm .
What frameworks ensure rigor when formulating this compound-related research questions?
Basic Research Question
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):
- PICO Example :
Advanced Tip : Use systematic scoping reviews to identify gaps (e.g., this compound’s role in mitochondrial toxicity) before designing hypotheses .
Q. How do stereoelectronic effects of this compound influence drug conformation and target binding?
Advanced Research Question
- Experimental Approaches :
- Computational Tools : Perform molecular dynamics simulations with force fields parameterized for this compound (e.g., CHARMM) .
Case Study : this compound’s gauche effect in dexamethasone analogs increased glucocorticoid receptor binding affinity by 40% .
Q. What protocols ensure reproducibility in this compound NMR experiments?
Basic Research Question
- Sample Preparation : Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference.
- Referencing : Calibrate chemical shifts to internal standards (e.g., CFCl3 at 0 ppm) .
- Data Reporting : Include details on probe temperature, pulse sequences, and relaxation delays in supplementary materials .
Advanced Tip : For protein-fluorine interactions, use STD-NMR (saturation transfer difference) to distinguish specific binding from nonspecific interactions .
Properties
IUPAC Name |
fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH/h1H/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHYYFGTRYWZRS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049617 | |
Record name | Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
18.99840316 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Varies depending on specific compound | |
Record name | Fluoride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FLUORIDES (as F) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/806 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
0.00169 mg/mL at 25 °C | |
Record name | Fluoride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16984-48-8, 7782-41-4 | |
Record name | Fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16984-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016984488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoride ion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUORIDE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80VPU408O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fluoride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FLUORIDES (as F) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/806 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-219.61 °C | |
Record name | Fluoride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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